3-Amino-1-(1-methyl-1H-1,2,3-triazol-5-yl)propan-1-one
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Overview
Description
3-Amino-1-(1-methyl-1H-1,2,3-triazol-5-yl)propan-1-one: is a heterocyclic organic compound that features a triazole ring Triazoles are known for their stability and versatility in various chemical reactions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-1-(1-methyl-1H-1,2,3-triazol-5-yl)propan-1-one typically involves the cycloaddition reaction between azides and alkynes, known as the Huisgen cycloaddition or “click chemistry.” This reaction is catalyzed by copper(I) ions and proceeds under mild conditions, making it highly efficient and selective .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of automated systems and advanced purification techniques ensures the production of high-purity compounds suitable for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, or halides.
Major Products Formed:
Oxidation: Oxides of the parent compound.
Reduction: Amines or alcohols.
Substitution: Various substituted triazole derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: In biological research, this compound is used to study enzyme inhibition and protein-ligand interactions. Its ability to form stable complexes with metal ions makes it useful in bioinorganic chemistry .
Medicine: The compound has shown promise in the development of new pharmaceuticals, particularly as an antimicrobial and anticancer agent. Its triazole ring is known to enhance the bioavailability and metabolic stability of drug candidates .
Industry: In the industrial sector, the compound is used in the development of new materials, such as polymers and coatings, due to its stability and reactivity .
Mechanism of Action
The mechanism of action of 3-Amino-1-(1-methyl-1H-1,2,3-triazol-5-yl)propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, which can modulate the activity of enzymes or receptors. This interaction can lead to the inhibition of enzyme activity or the activation of signaling pathways, depending on the specific target .
Comparison with Similar Compounds
3-Amino-1,2,4-triazole: Another triazole derivative with similar chemical properties but different biological activities.
1H-1,2,3-Triazole: A simpler triazole compound used in various chemical and biological applications.
BTTES: A water-soluble triazole ligand used in click chemistry and bioconjugation.
Uniqueness: 3-Amino-1-(1-methyl-1H-1,2,3-triazol-5-yl)propan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and form stable complexes with metal ions makes it a valuable compound in both research and industrial applications .
Properties
Molecular Formula |
C6H10N4O |
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Molecular Weight |
154.17 g/mol |
IUPAC Name |
3-amino-1-(3-methyltriazol-4-yl)propan-1-one |
InChI |
InChI=1S/C6H10N4O/c1-10-5(4-8-9-10)6(11)2-3-7/h4H,2-3,7H2,1H3 |
InChI Key |
YMCMCTRQMAPKCY-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CN=N1)C(=O)CCN |
Origin of Product |
United States |
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